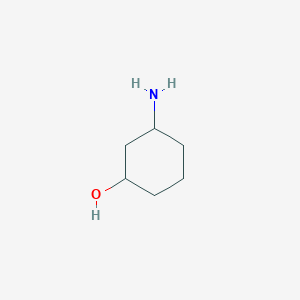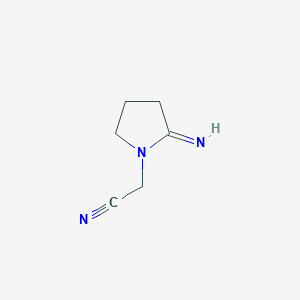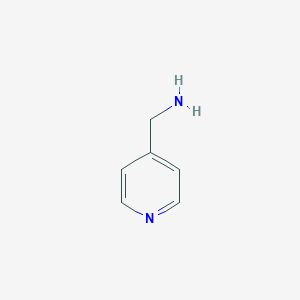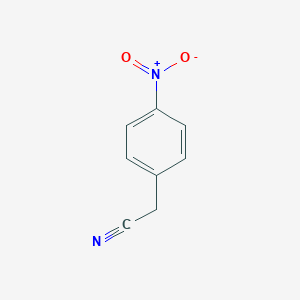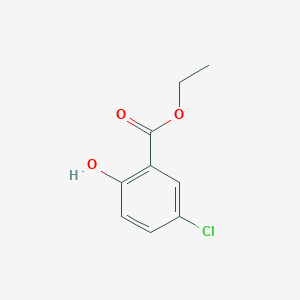![molecular formula C8H9FO3 B121179 Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-85-0](/img/structure/B121179.png)
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate, also known as Methyl 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and contains a trifluoromethyl group, which is known to enhance the biological activity of drugs. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to the death of cancer cells.
Biochemische Und Physiologische Effekte
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. In addition, it has been found to have low toxicity levels in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate in lab experiments is its potential as a drug candidate. It has been found to exhibit a wide range of biological activities and has low toxicity levels. However, the compound has a relatively low yield in its synthesis method, which can be a limitation for large-scale production.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the design of new compounds based on the structure of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, which may exhibit improved biological activities. Additionally, the mechanism of action of the compound can be further studied to better understand its effects on biological processes.
Synthesemethoden
The synthesis of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate involves a series of chemical reactions. The first step is the preparation of 3-bromobicyclo[1.1.1]pentane, which is then reacted with trifluoromethyl magnesium bromide to form 3-trifluoromethylbicyclo[1.1.1]pentane. This compound is then treated with methyl chloroformate to yield Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. The overall yield of this synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been studied for its potential as a drug candidate in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal activities. In addition, it has shown promising results in the treatment of cancer and inflammation. The compound has also been studied for its potential as a ligand in the design of enzyme inhibitors.
Eigenschaften
CAS-Nummer |
156329-85-0 |
|---|---|
Produktname |
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
Molekularformel |
C8H9FO3 |
Molekulargewicht |
172.15 g/mol |
IUPAC-Name |
methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3 |
InChI-Schlüssel |
XEUXELYQYRQOID-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
Kanonische SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
Synonyme |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
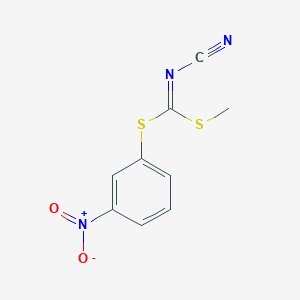
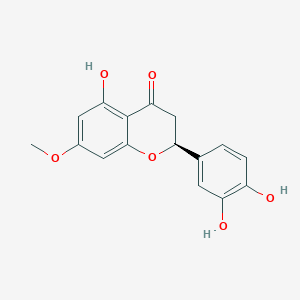
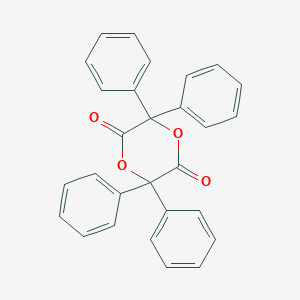
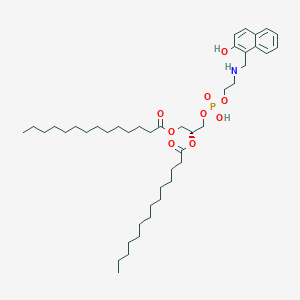
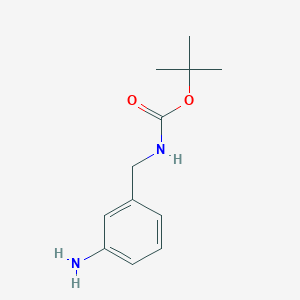
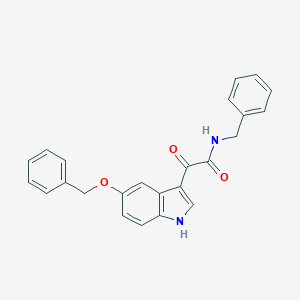
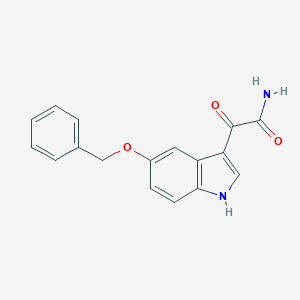
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
